[(dimethyl-4H-1,2,4-triazol-3-yl)methyl](methyl)amine
Description
Systematic Nomenclature and IUPAC Classification
The systematic identification of (dimethyl-4H-1,2,4-triazol-3-yl)methylamine follows established International Union of Pure and Applied Chemistry nomenclature conventions for heterocyclic compounds containing nitrogen-based ring systems. The official IUPAC designation for this compound is 1-(4,5-dimethyl-1,2,4-triazol-3-yl)-N-methylmethanamine, which systematically describes the structural components and their connectivity patterns. This nomenclature reflects the presence of a 1,2,4-triazole core ring bearing methyl substituents at the 4 and 5 positions, with a methylated aminomethyl side chain attached at position 3 of the triazole ring.
The compound's systematic classification places it within the broader category of triazole derivatives, specifically as a substituted 1,2,4-triazole containing both ring methylation and exocyclic amine functionalization. The Chemical Abstracts Service registry system assigns this compound the identifier 1156034-79-5, providing a unique numerical designation for chemical database indexing and literature referencing purposes. Alternative nomenclature systems may refer to this compound using descriptive names that emphasize different structural features, such as (dimethyl-4H-1,2,4-triazol-3-yl)methylamine, which highlights the methylamine substitution pattern.
The systematic naming convention also incorporates stereochemical considerations relevant to the triazole ring system, where the 4H designation indicates the specific tautomeric form and hydrogen positioning within the heterocyclic framework. This nomenclature precision becomes particularly important when distinguishing between different tautomeric forms and regioisomers that may exist for compounds containing multiple nitrogen atoms capable of protonation or substitution.
Molecular Formula and Stoichiometric Composition
The molecular formula of (dimethyl-4H-1,2,4-triazol-3-yl)methylamine is established as C6H12N4, representing a balanced stoichiometric composition that reflects the compound's structural complexity. This formula indicates the presence of six carbon atoms, twelve hydrogen atoms, and four nitrogen atoms, yielding a molecular weight of 140.19 grams per mole. The elemental composition demonstrates a relatively high nitrogen content, characteristic of heterocyclic compounds containing multiple nitrogen functionalities within both the ring system and exocyclic substituents.
The stoichiometric analysis reveals specific atomic ratios that provide insight into the compound's structural organization and potential reactivity patterns. The carbon-to-nitrogen ratio of 1.5:1 reflects the significant contribution of nitrogen atoms to the overall molecular framework, with four nitrogen atoms distributed between the triazole ring system and the terminal amine functionality. The hydrogen-to-carbon ratio of 2:1 indicates a moderate degree of saturation, consistent with the presence of methyl substituents and the methylamine side chain while maintaining the aromatic character of the triazole core.
| Element | Count | Percentage by Mass | Atomic Contribution |
|---|---|---|---|
| Carbon | 6 | 51.42% | Ring and methyl carbons |
| Hydrogen | 12 | 8.63% | Methyl and amine hydrogens |
| Nitrogen | 4 | 39.95% | Triazole ring and amine nitrogens |
The molecular composition analysis also reveals the distribution of functional groups within the structure, with three methyl groups contributing to the overall carbon and hydrogen content, while the triazole ring and methylamine functionality account for the nitrogen atom distribution. This composition provides a foundation for understanding the compound's chemical behavior, including its potential for hydrogen bonding, nucleophilic reactions, and coordination chemistry applications.
Crystallographic Data and Spatial Configuration Analysis
The spatial configuration of (dimethyl-4H-1,2,4-triazol-3-yl)methylamine exhibits characteristic features common to substituted 1,2,4-triazole systems, where the five-membered heterocyclic ring maintains planarity while accommodating various substituent orientations. Crystallographic studies of related triazole compounds reveal that the triazole ring system typically adopts a planar geometry with carbon-nitrogen and nitrogen-nitrogen bond distances falling within a narrow range of 132 to 136 picometers, consistent with aromatic character and electron delocalization.
The molecular geometry of the compound reflects the influence of both steric and electronic factors arising from the dimethyl substitution pattern on the triazole ring and the methylamine side chain attachment. The presence of multiple nitrogen atoms within the heterocyclic framework creates opportunities for both intramolecular and intermolecular interactions, including hydrogen bonding networks that can influence crystal packing arrangements and molecular conformations. These interactions become particularly relevant when considering the compound's behavior in solid-state structures and its potential for coordination with metal centers.
Comparative analysis with structurally related compounds suggests that the methylamine side chain likely adopts conformations that minimize steric clashes with the ring-bound methyl substituents while maximizing favorable electrostatic interactions. The rotational freedom around the methylene bridge connecting the triazole ring to the amine functionality provides conformational flexibility that can accommodate different packing arrangements in crystalline materials.
The three-dimensional arrangement of atoms within the molecular framework also influences the compound's electronic properties and reactivity patterns, with the spatial positioning of nitrogen lone pairs playing a crucial role in determining nucleophilic character and coordination behavior. The overall molecular shape and electron distribution create specific recognition patterns that contribute to the compound's biological activity and synthetic utility in medicinal chemistry applications.
Tautomeric Behavior and Ring-Chain Isomerism
The tautomeric behavior of (dimethyl-4H-1,2,4-triazol-3-yl)methylamine reflects the general characteristics observed in 1,2,4-triazole systems, where rapid equilibrium exists between different prototropic forms. The fundamental tautomerism in 1,2,4-triazoles involves the migration of hydrogen atoms between different nitrogen positions within the heterocyclic ring, creating 1H-1,2,4-triazole and 4H-1,2,4-triazole forms. Research indicates that the 1H-1,2,4-triazole tautomer generally exhibits greater thermodynamic stability compared to the 4H-1,2,4-triazole form, although both forms remain in rapid equilibrium under normal conditions.
The specific substitution pattern present in (dimethyl-4H-1,2,4-triazol-3-yl)methylamine significantly influences the tautomeric equilibrium through both steric and electronic effects. The presence of methyl groups at positions 4 and 5 of the triazole ring creates asymmetric substitution that can favor particular tautomeric forms while limiting the mobility of the ring hydrogen. This substitution pattern contrasts with unsubstituted 1,2,4-triazole, where tautomeric interconversion occurs more freely between equivalent positions.
Experimental and theoretical studies of substituted 1,2,4-triazoles demonstrate that the orientation and nature of substituents remarkably impact tautomeric behavior through various mechanisms. In compounds containing amino substituents, the tautomeric equilibrium can be influenced by intramolecular hydrogen bonding interactions and the degree of conjugation between the amino group and the aromatic ring system. The methylamine side chain in this compound may participate in such interactions, potentially stabilizing specific tautomeric forms through favorable geometric arrangements.
| Tautomeric Form | Stability Factor | Electronic Influence | Steric Consideration |
|---|---|---|---|
| 1H-form | Higher stability | Enhanced conjugation | Reduced steric clash |
| 4H-form | Lower stability | Limited delocalization | Increased steric strain |
| Rapid equilibrium | Dynamic exchange | pH-dependent | Temperature-sensitive |
The tautomeric interconversion process in this compound also involves considerations of the methylamine substituent's electronic properties and its potential for hydrogen bonding interactions. The nitrogen atom in the methylamine group possesses a lone pair of electrons that can participate in both inter- and intramolecular hydrogen bonding, potentially influencing the preferred tautomeric state of the triazole ring. These interactions create a complex equilibrium system where the overall molecular conformation reflects the balance between various stabilizing and destabilizing factors.
Properties
IUPAC Name |
1-(4,5-dimethyl-1,2,4-triazol-3-yl)-N-methylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N4/c1-5-8-9-6(4-7-2)10(5)3/h7H,4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHMXWCHHEAKJKZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(N1C)CNC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Principles
The synthesis of 1,2,4-triazole derivatives, including (dimethyl-4H-1,2,4-triazol-3-yl)methylamine, often involves:
- Formation of the triazole ring via cyclocondensation reactions of hydrazine derivatives with formamidine or orthoformate esters.
- Functionalization of the triazole ring by nucleophilic substitution or reductive amination to introduce methylamine groups.
- Use of reflux conditions in appropriate solvents to facilitate ring closure and substitution reactions.
The reaction pathways generally avoid acidic conditions to prevent formation of undesired imines or inhibition of amino group reactivity. Organic solvents such as n-hexane, acetonitrile, or DMF are preferred for their ability to promote selectivity and yield.
Alternative Synthetic Routes via Formamidine Intermediates
A facile and economical method for synthesizing 1,2,4-triazole derivatives involves:
- Refluxing p-phenylenediamine with dimethylformamide dimethylacetal (DMFDMA) to form a formamidine intermediate.
- Reacting this intermediate with hydrazine monohydrate in the presence of catalytic pyridine to form hydrazide derivatives.
- Cyclizing these hydrazides with triethyl orthoformate (TEOF) under reflux to yield the 1,2,4-triazole ring system.
- Subsequent methylation or amination steps introduce the methylamine substituent.
This method offers advantages of shorter reaction times (3–6 hours), higher yields, and economic reagent use compared to traditional methods. It also allows facile incorporation of various substituents on the triazole ring.
Reaction Conditions and Solvent Effects
Summary Table of Key Synthetic Steps
Research Findings and Notes
- The absence of acid catalysts during the nucleophilic addition step is crucial to avoid side reactions and maximize yield of the desired amino-substituted triazole compound.
- Solvent polarity and donor-acceptor properties significantly influence the reaction course; non-polar solvents like n-hexane favor selectivity.
- The formamidine-hydrazide-orthoformate route offers a versatile and efficient synthetic pathway, allowing easy modification of substituents on the triazole ring and is scalable.
- These methods have been successfully applied to synthesize various substituted 1,2,4-triazoles with potential biological activities, indicating robustness of the synthetic approaches.
Chemical Reactions Analysis
Types of Reactions
(dimethyl-4H-1,2,4-triazol-3-yl)methylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methylamine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Various nucleophiles such as halides, thiols, and amines under mild to moderate conditions.
Major Products Formed
Oxidation: Oxidized derivatives of the triazole ring.
Reduction: Reduced forms of the compound with altered functional groups.
Substitution: Substituted triazole derivatives with different nucleophiles.
Scientific Research Applications
Antibacterial and Antifungal Properties
Triazole derivatives have been extensively studied for their antibacterial and antifungal properties. (dimethyl-4H-1,2,4-triazol-3-yl)methylamine has shown promising results in inhibiting the growth of various bacterial strains, including Escherichia coli, Staphylococcus aureus, and fungal pathogens like Candida albicans.
| Microorganism | Activity |
|---|---|
| Escherichia coli | Bactericidal |
| Staphylococcus aureus | Bactericidal |
| Candida albicans | Fungicidal |
The compound acts by disrupting the synthesis of ergosterol, a critical component of fungal cell membranes, thereby exerting its fungicidal effects .
Anticancer Activity
Recent studies have highlighted the potential of triazole derivatives in cancer therapy. (dimethyl-4H-1,2,4-triazol-3-yl)methylamine has been investigated for its ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines.
| Cancer Cell Line | IC50 Value (nM) |
|---|---|
| MCF-7 (Breast Cancer) | 52 |
| MDA-MB-231 (Triple-Negative Breast Cancer) | 74 |
The compound demonstrated significant antiproliferative activity against estrogen receptor-positive breast cancer cells and was found to induce G2/M phase cell cycle arrest . This effect is attributed to its ability to target microtubules and inhibit tubulin polymerization, leading to disrupted mitotic processes .
Synthesis and Characterization
The synthesis of (dimethyl-4H-1,2,4-triazol-3-yl)methylamine involves the condensation of 4-amino-3,5-dimethyl-4H-1,2,4-triazole with appropriate aldehydes or ketones. The resulting compounds can be characterized using techniques such as NMR spectroscopy and mass spectrometry to confirm their structure and purity .
Biological Evaluation
Biological evaluation of synthesized triazole derivatives is crucial for determining their pharmacological potential. Studies typically involve screening against a panel of bacterial and fungal strains as well as cancer cell lines to assess their efficacy and selectivity .
Mechanism of Action
The mechanism of action of (dimethyl-4H-1,2,4-triazol-3-yl)methylamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties .
Comparison with Similar Compounds
Key Structural Features :
- 1,2,4-Triazole Core : A five-membered aromatic ring with three nitrogen atoms, contributing to electron-deficient character and hydrogen-bonding capabilities.
- Methylamine Side Chain : The -CH2-N(CH3)2 moiety introduces basicity and flexibility, enabling interactions with biological targets.
For example, describes the use of cesium carbonate and copper(I) bromide in coupling reactions, which could be applicable for introducing the methylamine side chain.
Physicochemical Properties :
- Molecular Formula : C7H12N6 (inferred from structural similarity to and ).
- Molecular Weight : ~180.22 g/mol.
- Solubility: Likely polar due to the amine group, with moderate solubility in organic solvents (e.g., acetone, methanol) .
Comparison with Similar Compounds
Structural Isomerism and Core Heterocycle Variations
| Compound Name | Core Structure | Substituents | Amine Type | Key Differences | Reference |
|---|---|---|---|---|---|
| (Dimethyl-4H-1,2,4-triazol-3-yl)methylamine | 1,2,4-Triazole | 3,5-Dimethyl; -CH2-N(CH3)2 | Secondary | Reference compound | |
| Dimethyl(1-phenyl-1H-1,2,3-triazol-4-ylmethyl)amine (10h) | 1,2,3-Triazole | Phenyl; -CH2-N(CH3)2 | Secondary | 1,2,3- vs. 1,2,4-triazole isomer; phenyl enhances π-π stacking | |
| 4-Amino-3,5-dimethyl-4H-1,2,4-triazole | 1,2,4-Triazole | 3,5-Dimethyl; -NH2 at position 4 | Primary | Amino group directly on triazole; lacks methylene linker | |
| {[4-(4-Methylphenyl)-4H-1,2,4-triazol-3-yl]methyl}amine | 1,2,4-Triazole | 4-Methylphenyl; -CH2-NH2 | Primary | Aryl substituent; primary amine reduces basicity |
Impact of Structural Differences :
Key Observations :
Biological Activity
(dimethyl-4H-1,2,4-triazol-3-yl)methylamine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, biochemical interactions, and potential therapeutic applications based on recent research findings.
Overview of Biological Activity
- Antimicrobial Properties : Compounds with a triazole structure are known for their antimicrobial effects, particularly against fungal infections. They inhibit the synthesis of ergosterol, a critical component of fungal cell membranes, thereby disrupting cellular integrity and function.
- Anticancer Activity : Research has shown that triazole derivatives can exhibit potent anticancer properties. For instance, derivatives similar to (dimethyl-4H-1,2,4-triazol-3-yl)methylamine have been screened against various cancer cell lines, demonstrating significant anti-proliferative effects .
- Anti-inflammatory Effects : The compound may also exert anti-inflammatory effects by modulating cellular signaling pathways involved in inflammation. It has been noted to inhibit matrix metalloproteinases (MMPs), which are involved in tissue remodeling and inflammation.
Target Interactions
The biological activity of (dimethyl-4H-1,2,4-triazol-3-yl)methylamine is largely attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : The compound can act as a competitive inhibitor by mimicking substrates and binding to enzyme active sites . This interaction can alter metabolic pathways significantly.
- Metal Ion Coordination : As a ligand, it forms complexes with metal ions which can participate in catalytic processes essential for various biochemical reactions.
Cellular Effects
The compound influences several cellular processes:
- Modulation of kinase and phosphatase activity affects gene expression and cellular metabolism.
- It has demonstrated the ability to induce apoptosis in cancer cells through mitochondrial pathways .
Pharmacokinetics
The pharmacokinetic profile of (dimethyl-4H-1,2,4-triazol-3-yl)methylamine suggests good bioavailability and stability under physiological conditions. Its transport within biological systems is facilitated by specific transporters and binding proteins that enhance its cellular uptake.
Case Studies and Research Findings
Recent studies have provided insights into the biological efficacy of triazole derivatives:
Q & A
Q. What are the standard synthetic routes for (dimethyl-4H-1,2,4-triazol-3-yl)methylamine, and what key reaction conditions influence yield and purity?
The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, alkylation of a triazole precursor with methylamine derivatives under controlled conditions is common. Key factors include:
- Temperature : Reactions are often conducted at 60–80°C to balance reactivity and side-product formation.
- Solvent : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance nucleophilicity.
- Catalysts : Base catalysts like potassium carbonate improve reaction efficiency .
- Purification : Column chromatography or recrystallization ensures high purity (>95%) .
Q. Which spectroscopic techniques are essential for characterizing (dimethyl-4H-1,2,4-triazol-3-yl)methylamine, and what spectral markers confirm its structure?
- NMR Spectroscopy :
- ¹H NMR : Methyl groups on the triazole ring appear as singlets (~δ 2.5–3.0 ppm). The methylene group (CH₂) adjacent to the triazole resonates as a triplet or quartet (~δ 4.0–4.5 ppm) due to coupling with adjacent N-methyl protons .
- ¹³C NMR : The triazole carbons are observed at ~150–160 ppm, while methyl carbons appear at ~30–40 ppm .
- Mass Spectrometry (MS) : Molecular ion peaks ([M+H]⁺) confirm the molecular weight, with fragmentation patterns indicating loss of methyl or amine groups .
Q. What are the primary research applications of this compound in medicinal chemistry?
The compound serves as:
- A ligand in coordination chemistry due to its nitrogen-rich structure.
- A precursor for synthesizing antimicrobial agents, with studies showing activity against Gram-positive bacteria and fungi .
- A scaffold for developing enzyme inhibitors (e.g., kinase or protease targets) via functionalization of the triazole and amine groups .
Advanced Research Questions
Q. How can researchers address discrepancies in NMR data when synthesizing derivatives of this compound?
Discrepancies in splitting patterns or chemical shifts often arise from:
- Tautomerism : The triazole ring can exhibit tautomeric forms (1,2,4-triazole vs. 1,3,4-triazole), altering proton environments. Variable-temperature NMR or DFT calculations help identify dominant tautomers .
- Solvent effects : Deuterated solvents (e.g., DMSO-d₆ vs. CDCl₃) influence hydrogen bonding and shift values. Cross-referencing spectra in multiple solvents resolves ambiguities .
- Impurities : Trace solvents or byproducts (e.g., unreacted amines) may overlap with target signals. Purification via preparative HPLC or 2D NMR (e.g., HSQC) isolates the compound .
Q. What computational methods are employed to predict the biological activity and reactivity of this triazole derivative?
- DFT Calculations : Used to optimize geometry, calculate frontier molecular orbitals (HOMO-LUMO), and predict nucleophilic/electrophilic sites. For example, B3LYP/6-311G(d,p) models correlate electrostatic potential surfaces with antifungal activity .
- Molecular Docking : Simulations with fungal CYP51 or bacterial FabH enzymes identify binding modes, guiding structural modifications for enhanced affinity .
- ADMET Prediction : Tools like SwissADME assess solubility, bioavailability, and toxicity profiles early in drug development .
Q. How does crystallographic analysis resolve challenges in structural determination, and what role does software like SHELX play?
- Single-crystal X-ray diffraction confirms bond lengths, angles, and hydrogen-bonding networks. For example, intramolecular C–H⋯N bonds stabilize the triazole core, while intermolecular N–H⋯O interactions dictate packing .
- SHELX Software : SHELXL refines crystallographic data by modeling thermal parameters and disorder. Its robustness in handling twinned crystals or high-symmetry space groups ensures accurate structural solutions .
Q. What strategies optimize regioselectivity in synthesizing substituted triazole derivatives of this compound?
- Catalyst Design : Transition metals (e.g., CuI) promote "click chemistry" for regioselective triazole formation. For example, Cu-catalyzed azide-alkyne cycloaddition (CuAAC) yields 1,4-disubstituted triazoles .
- Protecting Groups : Temporary protection of the methylamine group prevents unwanted side reactions during functionalization .
- Microwave Synthesis : Accelerates reaction kinetics, improving selectivity for thermodynamically favored products .
Data Contradiction Analysis
Q. How should researchers interpret conflicting reports on the antimicrobial efficacy of this compound?
Variations in MIC (Minimum Inhibitory Concentration) values may stem from:
- Strain specificity : Activity against S. aureus (MIC: 8 µg/mL) vs. E. coli (MIC: >64 µg/mL) reflects differences in bacterial membrane permeability .
- Assay conditions : Broth microdilution (CLSI guidelines) vs. agar diffusion methods yield divergent results due to compound solubility or diffusion rates .
- Derivative modifications : Substituents like fluorine or morpholine groups enhance potency by 10–100×, explaining disparities across studies .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
